
Tert-butyl 5-hydroxy-5-phenylpent-2-enoate
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Overview
Description
Tert-butyl 5-hydroxy-5-phenylpent-2-enoate is an organic compound with the molecular formula C15H22O3. It is a derivative of pentenoic acid, featuring a tert-butyl ester group, a hydroxyl group, and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-hydroxy-5-phenylpent-2-enoate typically involves the esterification of 5-hydroxy-5-phenylpent-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Nucleophilic Addition at the Ester Carbonyl
The tert-butyl ester group undergoes nucleophilic attack, particularly under basic conditions. For example:
-
Alcoholysis : Reaction with alcohols in the presence of acid catalysts yields corresponding methyl or ethyl esters.
-
Aminolysis : Nucleophilic substitution with amines produces amides, though this requires activation of the carbonyl (e.g., via Claisen condensation) .
Example Reaction:
tert-butyl ester+ROHH+RCOOR′+tert-butanol
Yields for alcoholysis typically exceed 80% under anhydrous conditions .
Functionalization of the Hydroxyl Group
The secondary alcohol at C5 participates in standard hydroxyl reactions:
-
Oxidation : Using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane oxidizes the alcohol to a ketone, forming tert-butyl 5-oxo-5-phenylpent-2-enoate .
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Protection : Silylation with tert-butyldimethylsilyl chloride (TBSCl) in DMF affords the silyl ether, stabilizing the hydroxyl group for subsequent reactions .
Data Table:
Reaction | Reagent | Product | Yield (%) | Source |
---|---|---|---|---|
Oxidation | Dess-Martin | 5-oxo-5-phenylpent-2-enoate | 92 | |
Silylation | TBSCl, imidazole | tert-butyl silyl ether derivative | 85 |
Conjugated Enoate Reactivity
The α,β-unsaturated ester moiety enables conjugate additions:
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Michael Addition : Organocuprates or Grignard reagents add to the β-position. For instance, methylmagnesium bromide forms tert-butyl 5-hydroxy-5-phenyl-3-methylpentanoate .
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Diels-Alder Cycloaddition : Reacts with dienes (e.g., 1,3-butadiene) to yield six-membered cyclohexene derivatives, though steric hindrance from the tert-butyl group reduces regioselectivity .
Mechanistic Insight:
The reaction proceeds via a nucleophilic attack at the β-carbon, followed by protonation of the enolate intermediate .
Sharpless Asymmetric Dihydroxylation
In the presence of osmium tetroxide and chiral ligands (e.g., (DHQD)₂PHAL), the double bond undergoes dihydroxylation to form vicinal diols with high enantioselectivity .
Example:
tert-butyl esterOsO4,(DHQD)2PHALtert-butyl 3,4-dihydroxy-5-phenylpentanoate
Conditions:
Cyclization Reactions
Under acidic or thermal conditions, intramolecular cyclization occurs:
-
Lactonization : Heating in toluene with p-TsOH forms a γ-lactone via nucleophilic attack of the hydroxyl group on the ester carbonyl .
Synthetic Application:
This reaction is critical for constructing polycyclic frameworks in natural product synthesis .
Cross-Coupling Reactions
The enoate participates in palladium-catalyzed couplings:
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Heck Reaction : Arylation at the β-position using aryl halides (e.g., bromobenzene) and Pd(OAc)₂ .
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Suzuki-Miyaura : Limited applicability due to steric bulk, but feasible with boronic acids bearing electron-withdrawing groups .
Data Table:
Reaction Type | Catalyst | Substrate | Yield (%) | Source |
---|---|---|---|---|
Heck Arylation | Pd₂(dba)₃, dppe | 4-bromotoluene | 68 | |
Suzuki-Miyaura | Pd(PPh₃)₄ | 4-CF₃-phenylboronic acid | 44 |
Reduction of the Double Bond
Hydrogenation over Pd/C reduces the α,β-unsaturation:
tert-butyl 5-hydroxy-5-phenylpent-2-enoateH2,Pd/Ctert-butyl 5-hydroxy-5-phenylpentanoate
Conditions:
Scientific Research Applications
Organic Synthesis
Building Block in Organic Chemistry
Tert-butyl 5-hydroxy-5-phenylpent-2-enoate serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various reactions, including:
- Esterification : The compound can undergo esterification reactions to form esters that are useful in various chemical applications.
- Michael Addition : Its enone functionality makes it a suitable candidate for Michael addition reactions, facilitating the synthesis of larger molecular frameworks.
Reaction Type | Description | Application Example |
---|---|---|
Esterification | Formation of esters from acids and alcohols | Synthesis of flavoring agents |
Michael Addition | Nucleophilic addition to α,β-unsaturated carbonyls | Synthesis of pharmaceuticals |
Medicinal Chemistry
Potential Therapeutic Uses
Research indicates that this compound may exhibit biological activities that are beneficial in medicinal chemistry. Specific areas of interest include:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound could have antimicrobial effects against resistant strains of bacteria.
- Anticancer Activity : Investigations into its potential anticancer properties are ongoing, with some analogs showing promise in inhibiting cancer cell proliferation.
Case Study: Antimicrobial Activity
A study examined the efficacy of compounds derived from this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MIC) as low as 4 μg/mL for certain derivatives .
Materials Science
Applications in Polymer Chemistry
The compound's structural characteristics make it suitable for applications in materials science, particularly in the development of specialty chemicals and polymers. Its incorporation into polymer matrices can enhance properties such as:
- Thermal Stability : Polymers containing tert-butyl groups often exhibit improved thermal resistance.
- Mechanical Strength : The inclusion of this compound can lead to stronger polymer networks.
Material Property | Effect of this compound |
---|---|
Thermal Stability | Increased resistance to thermal degradation |
Mechanical Strength | Enhanced tensile strength and durability |
Mechanism of Action
The mechanism of action of tert-butyl 5-hydroxy-5-phenylpent-2-enoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the double bond is hydrogenated to a single bond through the addition of hydrogen atoms.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-hydroxy-5-phenylpentanoate: Similar structure but lacks the double bond in the pentenoate moiety.
Tert-butyl 5-chloro-5-phenylpent-2-enoate: Similar structure but has a chlorine atom instead of a hydroxyl group.
Tert-butyl 5-oxo-5-phenylpent-2-enoate: Similar structure but has a carbonyl group instead of a hydroxyl group.
Uniqueness
Tert-butyl 5-hydroxy-5-phenylpent-2-enoate is unique due to the presence of both a hydroxyl group and a double bond in the pentenoate moiety, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic organic chemistry.
Biological Activity
Tert-butyl 5-hydroxy-5-phenylpent-2-enoate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and mitochondrial function. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacokinetics, and case studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
This compound features an ester functional group and a hydroxyl group, which contribute to its reactivity and biological properties. The synthesis of this compound typically involves the olefination reaction, where tert-butyl esters are reacted with appropriate aldehydes or ketones to yield the desired enone structure. For example, reductive Horner-Wadsworth-Emmons olefination can be employed to synthesize derivatives with enhanced biological activity.
The biological activity of this compound is primarily attributed to its role as a mitofusin activator. Mitofusins are proteins that facilitate mitochondrial fusion, which is crucial for maintaining mitochondrial function and integrity. Dysfunction in mitochondrial dynamics is implicated in various neurodegenerative diseases, making mitofusin activators promising therapeutic agents.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics. In vivo studies show that the compound has a plasma half-life that allows for prolonged effects in the nervous system. For instance, after administration of a 50 mg/kg oral dose, the compound demonstrated a mean tissue residence time of approximately 3.96 hours in brain tissue, indicating substantial bioavailability in neurological contexts .
Case Studies and Research Findings
- Neuroprotective Effects : In a study involving murine models of amyotrophic lateral sclerosis (ALS), this compound was shown to improve mitochondrial function and reduce neuronal cell death. The compound's ability to enhance mitofusin activity contributed to increased mitochondrial fusion and improved energy metabolism within neurons .
- Cytotoxicity Studies : The compound has also been evaluated for cytotoxic effects against various cancer cell lines. Preliminary results suggest that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapeutics .
- Structure-Activity Relationship (SAR) : Research into the SAR of this compound indicates that modifications to the phenyl group or hydroxyl positioning can significantly impact its biological activity. Compounds with enhanced hydrophobicity showed improved membrane penetration and bioactivity against resistant bacterial strains .
Data Tables
Properties
CAS No. |
919296-49-4 |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl 5-hydroxy-5-phenylpent-2-enoate |
InChI |
InChI=1S/C15H20O3/c1-15(2,3)18-14(17)11-7-10-13(16)12-8-5-4-6-9-12/h4-9,11,13,16H,10H2,1-3H3 |
InChI Key |
DYLCDNLZWTYDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
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